molecular formula C19H13N5O3 B4217460 N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide

N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide

Cat. No.: B4217460
M. Wt: 359.3 g/mol
InChI Key: SCYFMCHLKBHSHL-UHFFFAOYSA-N
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Description

N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is fused with a phenyl ring and a nitrobenzamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction between aryl ketones and 2-aminopyrimidine under green chemistry conditions . Another approach involves the use of gold nanoparticles as catalysts to facilitate the synthesis of imidazo[1,2-a]pyrimidines .

Industrial Production Methods: Industrial production of this compound may involve scalable green chemistry protocols to ensure efficiency and sustainability. The use of catalysts, such as gold nanoparticles, can enhance the reaction rates and yields, making the process more viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or water to facilitate the reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it exhibits significant anticancer, antibacterial, antiviral, and anti-inflammatory properties . The compound is also explored for its potential use in developing new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The nitrobenzamide group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O3/c25-18(15-7-1-2-8-17(15)24(26)27)21-14-6-3-5-13(11-14)16-12-23-10-4-9-20-19(23)22-16/h1-12H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYFMCHLKBHSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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